

Chemical and physical properties of Pentyline hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentyline**

Cat. No.: **B609909**

[Get Quote](#)

An In-depth Technical Guide to Pentyline Hydrochloride

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **Pentyline** hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support advanced research and analysis.

Core Chemical and Physical Properties

Pentyline hydrochloride, a synthetic cathinone, is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no accepted medical use.^[1] It is chemically known as 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.^{[2][3]} At room temperature, it typically appears as a white to off-white crystalline powder.^[2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Pentyline** hydrochloride.

Property	Value	Source(s)
IUPAC Name	1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride	[3]
Synonyms	β k-MBDP, β k-Methyl-K, 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one	[2][4]
CAS Number	17763-01-8	[1][2][3][5]
Molecular Formula	$C_{13}H_{18}ClNO_3$	[1][2][3]
Molecular Weight	271.74 g/mol	[2][3][5]
Appearance	White to off-white crystalline powder	[2][5]
Melting Point	237-239 °C; Other reported ranges include 215-242 °C and 230 \pm 3°C.	[2]
Boiling Point (Free Base)	374.7 \pm 42.0 °C	
Solubility	Soluble in methanol (e.g., 1.0 mg/mL).[2][6][7] The hydrochloride salt form enhances solubility in aqueous solutions compared to the free base.[2]	

Spectroscopic and Analytical Data

Structural elucidation and identification of **Pentylone** hydrochloride are typically achieved through a combination of spectroscopic methods. The following table summarizes key analytical data.

Analytical Method	Key Data / Peaks	Source(s)
¹ H NMR (400 MHz, D ₂ O)	See SWGDRUG Monograph for spectrum	[5]
Gas Chromatography/Mass Spectrometry (GC/MS)	Retention Time: 11.219 min. See SWGDRUG Monograph for EI Mass Spectrum.	[5]
Infrared Spectroscopy (FTIR)	Data available and used in comparative structural analyses.	[5][8][9]
Ultraviolet (UV) Spectroscopy	λ _{max} : 237, 285, 324 nm (for a related compound, N-methyl-N-propyl Pentylone)	[10]

Experimental Protocols

Detailed and validated experimental methods are crucial for the reliable synthesis and analysis of **Pentylone** hydrochloride.

Synthesis Protocol (General Method)

The synthesis of synthetic cathinones like **Pentylone** often follows established chemical pathways. A common method is adapted from the synthesis of similar compounds, such as eutylon. Due to the instability of the free base, cathinones are typically isolated as hydrochloride salts.[11]

- **α-Bromination:** The synthesis generally starts with a ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one. This starting material undergoes α-bromination to introduce a bromine atom on the carbon adjacent to the carbonyl group.
- **Amination:** The resulting α-bromo ketone is then reacted with methylamine (CH₃NH₂). The methylamine displaces the bromine atom, forming the secondary amine and yielding the **pentylone** base.

- Salt Formation: The final product is isolated as a hydrochloride salt by treating the **Pentylone** free base with hydrochloric acid (HCl). This process improves the stability and handling of the compound.

Analytical Protocols

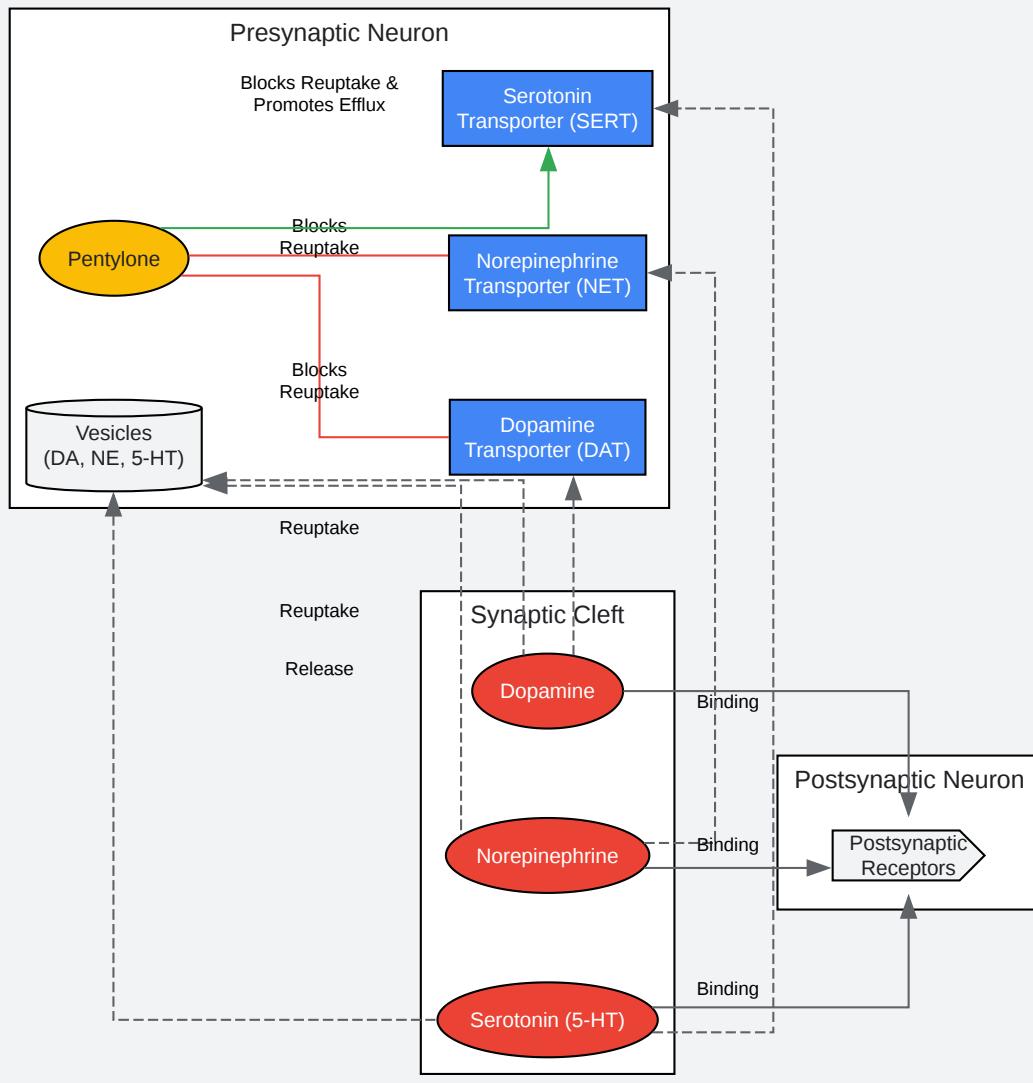
The following are detailed methodologies for the analysis of **Pentylone** hydrochloride, based on the monograph provided by the Drug Enforcement Administration's Special Testing and Research Laboratory.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dilute approximately 10 mg of the analyte in deuterium oxide (D₂O). Add TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.
- Instrument: 400 MHz NMR spectrometer.
- Parameters:
 - Spectral Width: -3 ppm to 13 ppm.
 - Pulse Angle: 90°.
 - Delay Between Pulses: 45 seconds.

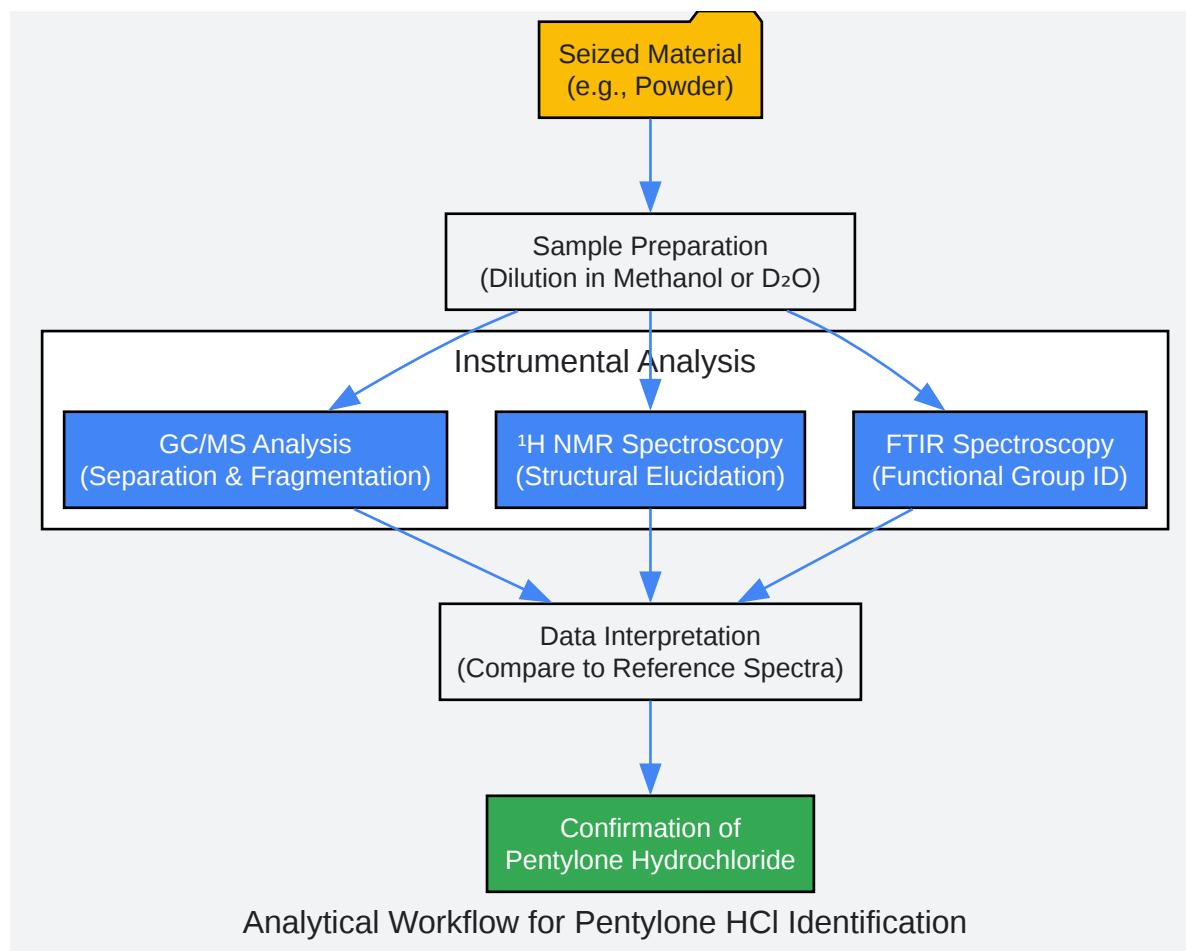
Gas Chromatography/Mass Spectrometry (GC/MS)

- Sample Preparation: Dilute approximately 5 mg/mL of the analyte in methanol.
- Instrument: Agilent gas chromatograph with a mass selective detector (MSD).
- GC Conditions:
 - Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 μm.
 - Carrier Gas: Helium at a flow rate of 1 mL/min.
 - Injector Temperature: 280°C.


- Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.
- Injection: 1 µL injection with a split ratio of 20:1.
- MS Conditions:
 - MSD Transfer Line: 280°C.
 - MS Source: 230°C.
 - MS Quad: 150°C.
 - Mass Scan Range: 34-550 amu.

Pharmacology and Mechanism of Action

Pentylone hydrochloride's psychoactive effects stem from its interaction with monoamine neurotransmitter systems in the brain.^[2] It functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and also acts as a serotonin releasing agent.^{[2][4]}


Research has shown that **Pentylone** exhibits a hybrid mechanism of action. It acts as an efficacious blocker at the dopamine transporter (DAT) while simultaneously functioning as a substrate (releaser) at the serotonin transporter (SERT).^[12] This dual activity, inhibiting dopamine reuptake while promoting serotonin release, contributes to its complex stimulant effects.^[12] In vitro studies have determined its potency for inhibiting dopamine uptake, with an IC₅₀ value of 0.12 µM in rat brain synaptosomes.^[12]

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **Pentyalone** as a monoamine reuptake inhibitor and serotonin releaser.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the identification of **Pentyrlone HCl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Buy Pentyrlone hydrochloride | 17763-01-8 [smolecule.com]
- 3. Pentyrlone hydrochloride | C13H18ClNO3 | CID 71750183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentyline - Wikipedia [en.wikipedia.org]
- 5. swgdrug.org [swgdrug.org]
- 6. caymanchem.com [caymanchem.com]
- 7. biosynth.com [biosynth.com]
- 8. Methylone and pentyline: structural analysis of new psychoactive substances | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. unodc.org [unodc.org]
- 12. The synthetic cathinones, butylone and pentyline, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of Pentyline hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609909#chemical-and-physical-properties-of-pentyline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com